molecular formula C13H15FO3 B1325259 7-(3-Fluorophenyl)-7-oxoheptanoic acid CAS No. 898765-67-8

7-(3-Fluorophenyl)-7-oxoheptanoic acid

Cat. No.: B1325259
CAS No.: 898765-67-8
M. Wt: 238.25 g/mol
InChI Key: LWNQBNHRVXWRPR-UHFFFAOYSA-N
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Description

The compound “7-(3-Fluorophenyl)-7-oxoheptanoic acid” likely contains a fluorophenyl group, a seven-carbon chain, and a carboxylic acid group . It’s important to note that the exact properties and characteristics of this compound would depend on the specific arrangement of these groups.


Molecular Structure Analysis

The molecular structure of “this compound” would likely include a benzene ring (from the phenyl group) attached to a seven-carbon chain with a carboxylic acid group at the end . The fluorine atom would be attached to the benzene ring .


Chemical Reactions Analysis

The compound could potentially undergo various reactions. For example, the carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form esters . The carbon-fluorine bond is generally quite stable, but could potentially be displaced in certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the polar carboxylic acid group could increase its solubility in water .

Scientific Research Applications

Synthesis and Chemical Studies

  • Synthesis Methods : 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, a compound structurally related to 7-(3-Fluorophenyl)-7-oxoheptanoic acid, has been synthesized as a key intermediate in anticancer drugs. The synthesis involved substitution and hydrolysis, achieving a total yield of 63.69% (Zhang et al., 2019).

  • Anticancer Research : Another structurally similar compound, a derivative of 1,3-diphenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl, was studied for its antiferromagnetic interactions in the context of cancer research (Constantinides et al., 2012).

Biological and Pharmacological Applications

  • Antimicrobial Agents : New fluorine substituted amino compounds related to this compound have been synthesized and evaluated as antimicrobial agents. Their structure was confirmed through various spectral measurements (Bawazir & Abdel-Rahman, 2018).

  • Photodynamic Therapy : A study involving trans-Bisthioglycosylated tetrakis(fluorophenyl)chlorin, a compound with some structural similarities, was designed for use in photodynamic therapy (PDT). It showed increased uptake by cancer cells and high efficiency in reactive oxygen species generation, important for PDT applications (Hirohara et al., 2015).

Spectroscopy and Electrochemistry

  • Spectroscopy and Electrochemistry Studies : Research into compounds structurally similar to this compound, such as partly halogenated coumarin phthalonitrile and corresponding metal-free, cobalt, and zinc phthalocyanines, has been conducted. These studies are significant for understanding the redox processes and electrochemical properties of these compounds (Alemdar et al., 2009).

Molecular Docking and Design

  • Molecular Docking for Drug Design : Studies on quinoline-4-carboxylic acid derivatives, which are structurally related, involved molecular docking to establish a mechanism of action for potential anticancer agents. This research aids in understanding the molecular interactions and designing more effective drugs (Bhatt et al., 2015).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of “7-(3-Fluorophenyl)-7-oxoheptanoic acid”. If it were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Properties

IUPAC Name

7-(3-fluorophenyl)-7-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c14-11-6-4-5-10(9-11)12(15)7-2-1-3-8-13(16)17/h4-6,9H,1-3,7-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNQBNHRVXWRPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645300
Record name 7-(3-Fluorophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-67-8
Record name 7-(3-Fluorophenyl)-7-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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